
3,4-Diphenylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylcyclopent-2-en-1-one (DPC) is an organic compound that belongs to the cyclopentenone family. It is a yellow crystalline solid that is widely used in scientific research due to its unique chemical properties. DPC has been the subject of numerous studies over the years, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
作用机制
The mechanism of action of 3,4-Diphenylcyclopent-2-en-1-one is complex and not fully understood. However, it is known that this compound is a reactive electrophile that can react with nucleophiles such as thiols and amines. This compound can also induce the production of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) pathway. These mechanisms are thought to be responsible for the various biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune response. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been suggested that this compound may have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 3,4-Diphenylcyclopent-2-en-1-one is its versatility and its ability to react with a wide range of nucleophiles. This makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, and care must be taken when handling and using this compound in the laboratory.
未来方向
There are many future directions for the study of 3,4-Diphenylcyclopent-2-en-1-one, including its use in the development of new drugs for the treatment of cancer and other diseases, its use as a fluorescent probe for the detection of DNA damage, and its use in the study of oxidative stress and inflammation. Other future directions for the study of this compound include its use in the development of new imaging techniques and its use in the study of epigenetic modifications.
Conclusion:
In conclusion, this compound is a versatile and important compound that has a wide range of scientific research applications. Its unique chemical properties make it a valuable tool for studying various biological processes, and its potential therapeutic applications make it an exciting area of research for the future.
合成方法
3,4-Diphenylcyclopent-2-en-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Friedel-Crafts acylation reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde with cyclopentanone in the presence of a base catalyst such as sodium hydroxide. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene.
科学研究应用
3,4-Diphenylcyclopent-2-en-1-one has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its use as a photosensitizer for photodynamic therapy, and its use as a chemical inducer of apoptosis. This compound has also been used in the study of oxidative stress and inflammation, as well as in the development of new drugs for the treatment of cancer and other diseases.
属性
CAS 编号 |
24771-62-8 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
InChI 键 |
JDBDZYFLZFNDLM-UHFFFAOYSA-N |
SMILES |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
24771-62-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




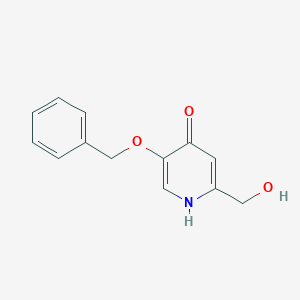
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
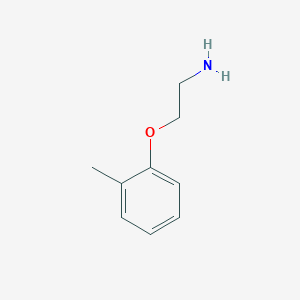
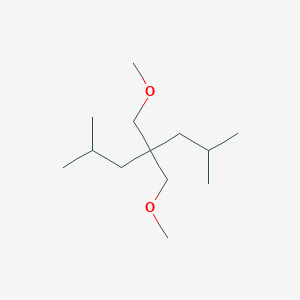

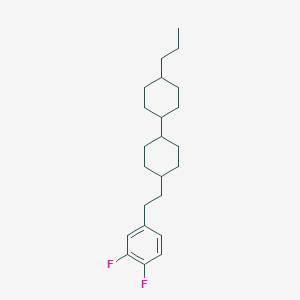
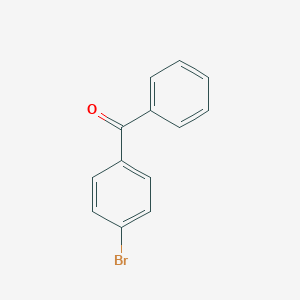
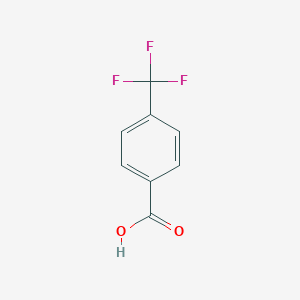
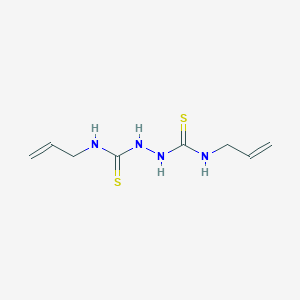


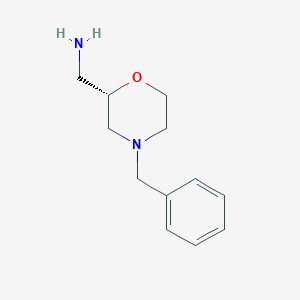
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)